molecular formula C20H16ClN3O4S B14806038 5-Benzyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide

5-Benzyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide

Cat. No.: B14806038
M. Wt: 429.9 g/mol
InChI Key: VFFWSQNQJDJDEK-UHFFFAOYSA-N
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Description

5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C20H16ClN3O4S. This compound is characterized by its benzyl, chloro, nitro, and thiophene functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nucleophilic substitution reactions. The starting materials often include benzyl chloride, 4-chloro-3-nitrobenzoic acid, and thiophene derivatives. The reaction conditions may involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

    Catalysts: AlCl3, FeCl3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide
  • 4-chloro-3-nitrobenzoic acid
  • Benzyl chloride
  • Thiophene derivatives

Uniqueness

The uniqueness of 5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

5-benzyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylthiophene-3-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c1-11-16(9-12-5-3-2-4-6-12)29-20(17(11)18(22)25)23-19(26)13-7-8-14(21)15(10-13)24(27)28/h2-8,10H,9H2,1H3,(H2,22,25)(H,23,26)

InChI Key

VFFWSQNQJDJDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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